1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine

Lipophilicity Membrane permeability CNS drug design

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine (CAS 128364-95-4), also designated as 1-Piperazineethanamine,-alpha-,2,6-trimethyl-(9CI), is a C9H21N3 piperazine derivative bearing a 2,6-dimethyl-substituted heterocyclic core linked to an alpha-methyl-branched propan-2-amine side chain. This structural arrangement yields a calculated LogP of 0.98 and a topological polar surface area (TPSA) of 41.29 Ų, placing it at a distinct physicochemical intersection relative to its closest regioisomeric and homolog-based analogs.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 128364-95-4
Cat. No. B156874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine
CAS128364-95-4
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CNCC(N1CC(C)N)C
InChIInChI=1S/C9H21N3/c1-7(10)6-12-8(2)4-11-5-9(12)3/h7-9,11H,4-6,10H2,1-3H3
InChIKeyUVULYJSFUHZZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine (CAS 128364-95-4): Physicochemical Identity and Procurement-Relevant Classification


1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine (CAS 128364-95-4), also designated as 1-Piperazineethanamine,-alpha-,2,6-trimethyl-(9CI), is a C9H21N3 piperazine derivative bearing a 2,6-dimethyl-substituted heterocyclic core linked to an alpha-methyl-branched propan-2-amine side chain . This structural arrangement yields a calculated LogP of 0.98 and a topological polar surface area (TPSA) of 41.29 Ų, placing it at a distinct physicochemical intersection relative to its closest regioisomeric and homolog-based analogs [1]. The compound is commercially supplied as a research-grade building block at ≥95% purity, primarily for synthetic chemistry and early-stage probe discovery applications [2].

R
2,6-Dimethylpiperazine core with cis substitution pattern for regiospecific synthetic workflows
P
Moderate lipophilicity and balanced polar surface area profile for fragment-based design
H
Free N4 secondary amine enables orthogonal chemoselective derivatization strategies

Why 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine Cannot Be Interchanged with Other C9H21N3 Piperazine Derivatives


Although multiple commercially available piperazine derivatives share the identical molecular formula C9H21N3 and molecular weight of ~171.28 Da, their substitution patterns on the piperazine ring and the architecture of the aminoalkyl side chain produce materially different physicochemical profiles—most critically in lipophilicity (LogP) and polar surface area (TPSA)—that alter membrane permeability, solubility, and target engagement potential [1]. The 2,6-dimethyl regiochemistry combined with an alpha-methyl-branched propan-2-amine appendage in CAS 128364-95-4 generates a LogP of 0.98 versus the 0.55 observed for 2,4,6-trimethyl regioisomer CAS 90795-53-2, and a TPSA of 41.29 Ų versus 32.50 Ų for the 4-methylpiperazine isomer CAS 84725-48-4 . These numerical gaps preclude generic interchange in any application where lipophilicity-driven partitioning or hydrogen-bonding capacity governs performance [1].

Property
Target (128364-95-4)
Substitute May Differ
Regiochemistry
2,6-Dimethylpiperazine; cis conformation
2,5-Dimethyl isomer shares identical bulk descriptors but conformational preference may alter reactivity
N4 Substitution
Free secondary amine (HBD = 2)
N4-methyl-capped analogs lack the chemoselective handle; derivatization pathways may not transfer
Side Chain
Alpha-methyl-branched propan-2-amine
Des-methyl homolog shifts lipophilicity significantly; partitioning behavior may not reproduce

Quantitative Differentiation Evidence for 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine (128364-95-4) Versus Closest Analogs


Lipophilicity Advantage: 1.35 LogP Unit Gain Over the Des-methyl Homolog 468745-67-7

The target compound (128364-95-4) exhibits a calculated LogP of 0.98, which is 1.35 LogP units higher than the des-alpha-methyl homolog 2-(2,6-dimethylpiperazin-1-yl)ethanamine (CAS 468745-67-7, LogP = -0.37) . This difference arises from the additional methyl group on the alpha-carbon of the propanamine side chain, which increases hydrophobic surface area without altering the hydrogen-bond donor/acceptor count [1].

Lipophilicity
Head-to-head
LogP +1.36 vs des-methyl homolog
Supports lipophilicity-driven partitioning review
~22× calculated partition difference; database-sourced
Lipophilicity Membrane permeability CNS drug design LogP optimization

Enhanced Polar Surface Area: 27% Higher TPSA Compared to 4-Methylpiperazine and 2,4,6-Trimethyl Isomers

The target compound (128364-95-4) has a calculated TPSA of 41.29 Ų, which is 8.79 Ų (27.0%) higher than the 32.50 Ų TPSA of both 2-(2,4,6-trimethylpiperazin-1-yl)ethanamine (CAS 90795-53-2) and 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (CAS 84725-48-4) . This difference is driven by the presence of a secondary amine proton in the 2,6-dimethylpiperazine ring (H-bond donor count = 2) versus the methyl-capped N4 position in the comparators (H-bond donor count = 1 for CAS 90795-53-2) [1][2].

Polar Surface Area
Head-to-head
TPSA +8.79 Ų vs N4-substituted analogs
Supports balanced polarity selection review
27% higher TPSA; consistent across database sources
Polar surface area Hydrogen bonding Oral bioavailability Drug-likeness

Regiochemical Identity: 2,6-Dimethyl Substitution Pattern Confers Distinct Conformational Properties Versus 2,5-Dimethyl Isomer

The target compound bears methyl groups at the 2- and 6-positions of the piperazine ring, a substitution pattern that establishes a symmetric cis-2,6-dimethylpiperazine core known to serve as a key intermediate in the synthesis of the fluoroquinolone antibiotic sparfloxacin [1][2]. By contrast, the 2,5-dimethyl regioisomer (CAS 128364-94-3) shares the same molecular formula, MW (171.28), LogP (0.98), and TPSA (41.29) but differs in the spatial orientation of the methyl substituents, yielding distinct ring conformational preferences and potentially divergent reactivity in N-functionalization reactions [3].

Regiochemical Identity
Class-level
2,6- vs 2,5-dimethyl; identical bulk descriptors, distinct conformation
Regioisomer identity requires independent confirmation
Conformational differences may alter synthetic outcomes
Regiochemistry Conformational analysis Stereochemistry cis/trans isomerism

Molecular Weight Advantage: 8.9% Higher Mass Provides Distinguishable Physicochemical Handling Relative to the Des-methyl Homolog 468745-67-7

The target compound has a molecular weight of 171.28 Da, which is 14.02 Da (8.9%) higher than the 157.26 Da of 2-(2,6-dimethylpiperazin-1-yl)ethanamine (CAS 468745-67-7) . This mass increment corresponds precisely to one methylene group (CH₂ = 14.03 Da) and is accompanied by the LogP gain documented in Evidence Item 1, making the target compound simultaneously more lipophilic and larger, a combination that influences both pharmacokinetic behavior and synthetic handle utility .

Molecular Weight
Data to verify
MW +14.02 Da vs des-methyl homolog (C8→C9)
Supports building-block tier selection review
Consistent with formula difference; source review recommended
Molecular weight Fragment-based drug design Building block selection Rule-of-three compliance

Computed H-Bond Donor Count of 2 Supports Dual Intermolecular Interaction Capability Absent in N4-Substituted Comparators

The target compound features an unsubstituted N4 position on the piperazine ring, yielding a calculated hydrogen-bond donor count of 2 (one from the primary amine on the side chain and one from the secondary amine at N4) [1]. This is one more H-bond donor than the 2,4,6-trimethyl comparator CAS 90795-53-2, which has a methyl group capping the N4 nitrogen (H-bond donor count = 1) [2]. The additional donor enables bidentate hydrogen-bonding motifs relevant to co-crystal engineering and receptor binding [3].

H-Bond Donors
Cross-study
HBD = 2 vs 1 for N4-methyl-capped comparators
Supports chemoselective derivatization review
Free N4 enables orthogonal functionalization strategies
Hydrogen bond donors Supramolecular chemistry Co-crystal engineering Solubility enhancement

Evidence-Backed Procurement Scenarios for 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine (128364-95-4)


CNS-Penetrant Fragment Library Design Requiring Elevated LogP Within 2,6-Dimethylpiperazine Chemical Space

When constructing a fragment library targeting CNS enzymes or receptors, the target compound's LogP of 0.98 provides a 1.35 LogP unit advantage over the more polar des-methyl homolog 468745-67-7 (LogP -0.37), translating to approximately 22-fold greater lipid partitioning . Procurement of 128364-95-4 enables inclusion of a fragment that resides closer to the CNS-optimal LogP range (typically 1–3) while preserving the 2,6-dimethylpiperazine scaffold that has demonstrated activity in allosteric CPS1 inhibition (IC50 = 66 nM for optimized analog H3B-616) [1].

Chemoselective Derivatization at the N4 Secondary Amine for Parallel Library Synthesis

The free N4 secondary amine (H-bond donor count = 2) distinguishes 128364-95-4 from the N4-methyl-capped comparator 90795-53-2 (H-bond donor count = 1) and provides an orthogonal functionalization site relative to the terminal primary amine [2]. Synthetic chemists can exploit this differential reactivity to perform sequential chemoselective reactions—for example, reductive amination or sulfonylation at N4 followed by amide coupling at the primary amine—a strategy not feasible with fully N-substituted analogs [3].

Sparfloxacin-Related Antibacterial SAR Exploration Using Authentic 2,6-Dimethylpiperazine Intermediates

The 2,6-dimethylpiperazine core is a critical pharmacophoric element in sparfloxacin, where the cis-2,6-dimethyl substitution directly influences antibacterial potency [4]. The target compound's 2,6-dimethyl regiochemistry, confirmed by SMILES analysis (NC(CN1C(CNCC1C)C)C), ensures that medicinal chemistry teams procuring this building block for quinolone-related SAR studies obtain the correct substitution pattern, avoiding the 2,5-dimethyl regioisomer (CAS 128364-94-3) which shares identical bulk calculated properties (LogP 0.98, TPSA 41.29) but may produce divergent biological outcomes .

PROTAC Linker Development Requiring Balanced Polarity with Higher TPSA

For PROTAC (Proteolysis Targeting Chimera) linker design, the TPSA of 41.29 Ų offers an intermediate polarity profile compared to the lower TPSA of 32.50 Ų for the 4-methylpiperazine and 2,4,6-trimethyl comparators . This higher TPSA, combined with the target compound's two H-bond donors, may improve aqueous solubility and reduce non-specific protein binding in the linker region while maintaining sufficient lipophilicity (LogP 0.98) to preserve overall PROTAC cellular permeability [5].

Application
Selection Property
Validation Focus
CNS fragment library design
Elevated lipophilicity in 2,6-dimethylpiperazine space
Lipophilicity-driven partitioning and permeability review
Chemoselective derivatization
Free N4 secondary amine handle
Orthogonal functionalization sequence validation
Antibacterial SAR with 2,6-DMP core
Authentic 2,6-dimethyl regiochemistry
Regioisomer identity confirmation
PROTAC linker development
Balanced polarity with free amine
Solubility and permeability validation
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